Guignardone K

Description

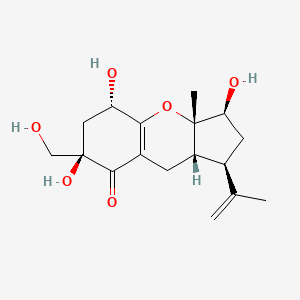

Properties

Molecular Formula |

C17H24O6 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(1R,3S,3aS,5S,7R,9aS)-3,5,7-trihydroxy-7-(hydroxymethyl)-3a-methyl-1-prop-1-en-2-yl-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one |

InChI |

InChI=1S/C17H24O6/c1-8(2)9-5-13(20)16(3)11(9)4-10-14(23-16)12(19)6-17(22,7-18)15(10)21/h9,11-13,18-20,22H,1,4-7H2,2-3H3/t9-,11-,12-,13-,16-,17+/m0/s1 |

InChI Key |

XVCPEZQLCJCIEA-VMEHZNMRSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1C[C@@H]([C@@]2([C@H]1CC3=C(O2)[C@H](C[C@](C3=O)(CO)O)O)C)O |

Canonical SMILES |

CC(=C)C1CC(C2(C1CC3=C(O2)C(CC(C3=O)(CO)O)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Guignardone Family of Meroterpenoids

Introduction

This technical guide provides a comprehensive overview of the Guignardone family of chemical compounds. While the specific compound "Guignardone K" was not found in the available scientific literature, this document details the chemical structure, properties, and biological activities of the known members of the Guignardone family. These compounds are a series of meroterpenoids, which are natural products of mixed biosynthetic origin, partially derived from terpenoids. They are primarily isolated from endophytic fungi of the genus Guignardia. The complex and diverse structures of Guignardones have attracted considerable interest from chemists and pharmacologists.

The Guignardone family of compounds has been isolated from various species of the endophytic fungus Guignardia, including Guignardia mangiferae and other Guignardia species.[1][2][3][4][5] These fungi reside within the tissues of medicinal plants, such as Smilax glabra and Euphorbia sieboldiana, without causing apparent disease.[1][2][4] The study of these fungal endophytes has revealed them to be a rich source of novel, bioactive secondary metabolites.[1]

Chemical Structure of the Guignardone Family

The core chemical structure of Guignardones is characterized by a complex, polycyclic system. While variations exist among the different named compounds (e.g., Guignardone A, B, H, I, J, P-S), they share a common structural framework. For instance, Guignardone A possesses a tetracyclic core.[6] The molecular formula and IUPAC names for several known Guignardones are presented below:

-

Guignardone A :

-

Guignardone J :

The structural elucidation of these compounds relies on a combination of spectroscopic techniques and X-ray crystallography.

Physicochemical Properties

The physicochemical properties of the Guignardones are determined by their complex structures. A summary of the computed properties for Guignardone A and J is provided in the table below.

| Property | Guignardone A | Guignardone J |

| Molecular Weight | 290.4 g/mol [6] | 308.4 g/mol [7] |

| Molecular Formula | C₁₇H₂₂O₄[6] | C₁₇H₂₄O₅[7] |

| XLogP3-AA (LogP) | 1.6 | 1.2 |

| Hydrogen Bond Donor Count | 1 | 3 |

| Hydrogen Bond Acceptor Count | 4 | 5 |

| Rotatable Bond Count | 1 | 2 |

| Exact Mass | 290.15180918 Da[6] | 308.16237386 Da[7] |

| Monoisotopic Mass | 290.15180918 Da[6] | 308.16237386 Da[7] |

| Topological Polar Surface Area | 55.8 Ų[6] | 87 Ų[7] |

| Heavy Atom Count | 21 | 22 |

| Complexity | 577[6] | 565[7] |

Data sourced from PubChem.[6][7]

Biological Activity and Potential Applications

Members of the Guignardone family have been investigated for a range of biological activities, with a primary focus on their antifungal and cytotoxic effects.

Antifungal Activity

Several Guignardones have demonstrated notable antifungal properties, particularly against Candida albicans.[2][4] Research has shown that some tetracyclic meroterpenes from Guignardia sp. exhibit a pronounced synergistic inhibitory effect on the growth of C. albicans when used in combination with the antifungal drug fluconazole.[2] Specifically, certain Guignardones were found to inhibit the growth of C. albicans biofilms and could reverse the tolerance of these biofilms to fluconazole.[4]

Cytotoxic Activity

In addition to their antifungal effects, some Guignardones have been evaluated for their cytotoxicity against various human cancer cell lines. For instance, Guignardones P-S, isolated from Guignardia mangiferae, were tested for their inhibitory effects on SF-268 (glioblastoma), MCF-7 (breast cancer), and NCI-H460 (lung cancer) cell lines.[1][3] While some compounds exhibited weak inhibition of cell proliferation against the MCF-7 cell line, this area warrants further investigation to determine their potential as anticancer agents.[1][3]

The diverse biological activities of the Guignardone family highlight their potential for development as therapeutic agents. Further studies are needed to fully elucidate their mechanisms of action and to explore their structure-activity relationships.

Experimental Protocols

The isolation and characterization of Guignardones involve a series of detailed experimental procedures. The general workflow is outlined below.

Fungal Cultivation and Extraction

-

Isolation of Endophytic Fungus : The endophytic fungus, such as Guignardia mangiferae, is isolated from the surface-sterilized tissues of a host plant.

-

Solid-State Fermentation : The fungus is cultured on a solid medium, typically rice or potato dextrose agar, for a period of several weeks to allow for the production of secondary metabolites.

-

Extraction : The fungal culture is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing the desired compounds.

Isolation and Purification

-

Solvent Partitioning : The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography : The resulting fractions are further purified using various chromatographic techniques, including:

-

Silica gel column chromatography

-

Sephadex LH-20 column chromatography

-

Preparative thin-layer chromatography (TLC) .

-

High-performance liquid chromatography (HPLC)

-

Structure Elucidation

The chemical structures of the isolated Guignardones are determined using a combination of the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are used to determine the connectivity and stereochemistry of the atoms within the molecule.

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the elemental composition and molecular weight of the compounds.[2]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy : These techniques provide information about the functional groups present in the molecule.

-

Single-Crystal X-ray Diffraction : When suitable crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure and absolute configuration of the molecule.[1][3]

Workflow for Isolation and Characterization of Guignardones

The following diagram illustrates the general workflow for the isolation and characterization of Guignardones from an endophytic fungus.

Caption: General workflow for the isolation and characterization of Guignardones.

Conclusion

The Guignardones represent a fascinating and structurally diverse family of meroterpenoids with promising biological activities. While "this compound" remains uncharacterized in the current body of scientific literature, the ongoing investigation into other members of this family continues to reveal compounds with significant potential, particularly in the development of new antifungal agents. The complex chemical structures of these natural products present both a challenge and an opportunity for synthetic chemists and drug discovery professionals. Further research is essential to fully unlock the therapeutic potential of the Guignardone family.

References

- 1. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Guignardones P-S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic Antifungal Meroterpenes and Dioxolanone Derivatives from the Endophytic Fungus Guignardia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Guignardone A | C17H22O4 | CID 50905842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Guignardone J | C17H24O5 | CID 127037621 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Blueprint: A Technical Guide to the Putative Biosynthetic Pathway of Guignardone K in Endophytic Fungi

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Guignardone K, a meroterpenoid produced by the endophytic fungus Guignardia mangiferae, represents a class of structurally complex natural products with significant biological potential. While the definitive biosynthetic pathway remains to be experimentally elucidated, this guide delineates a putative pathway based on the established principles of meroterpenoid biosynthesis in fungi. By examining the chemical architecture of this compound and drawing parallels with characterized biosynthetic gene clusters of related compounds, we propose a hypothetical sequence of enzymatic reactions, identify key precursor molecules, and outline detailed experimental protocols to validate this model. This document serves as a foundational resource to stimulate further research into the biosynthesis of Guignardones and to facilitate the potential for their biotechnological production and derivatization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of meroterpenoids in fungi is a fascinating example of metabolic convergence, where polyketide and terpenoid pathways intersect to generate hybrid molecules of significant chemical diversity. The proposed biosynthetic pathway for this compound is hypothesized to initiate with the synthesis of a polyketide moiety by a Polyketide Synthase (PKS) and a sesquiterpenoid moiety from the mevalonate pathway. These two precursors are then coupled and subsequently undergo a series of enzymatic modifications, including cyclization and oxidation, to yield the final complex structure of this compound.

Precursor Synthesis

-

Polyketide Precursor: A non-reducing polyketide synthase (NR-PKS) is proposed to synthesize a polyketide intermediate. Based on the structure of other meroterpenoids, a likely precursor is 3,5-dimethylorsellinic acid.

-

Terpenoid Precursor: The C15 sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), is generated via the classical mevalonate pathway.

Key Enzymatic Steps

-

Prenylation: A prenyltransferase (PT) catalyzes the crucial C-C bond formation between the polyketide precursor and farnesyl pyrophosphate.

-

Cyclization: A terpene cyclase (TC) is responsible for the intricate intramolecular cyclization of the farnesylated polyketide intermediate, forming the characteristic polycyclic core of the Guignardone family.

-

Oxidative Modifications: A series of cytochrome P450 monooxygenases and other oxidoreductases are proposed to catalyze the hydroxylation and other oxidative tailoring steps required to produce the final structure of this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Unraveling the Anticancer Potential of Guignardones: A Review of Current Findings

For Immediate Release

Shanghai, China – November 18, 2025 – Initial investigations into the natural product family of Guignardones have revealed preliminary cytotoxic effects against several human cancer cell lines. However, a comprehensive understanding of their mechanism of action remains elusive due to a scarcity of in-depth research. This technical guide summarizes the currently available data on this emerging class of meroterpenoids.

A specific compound denoted as "Guignardone K" was not identified in the existing scientific literature. Research has instead focused on a series of related compounds, Guignardones P, Q, R, and S, which were isolated from the endophytic fungus Guignardia mangiferae A348. This fungus was derived from the medicinal plant Smilax glabra. A key study evaluated the cytotoxic activities of these and other known Guignardones (A, B, and I) against human glioblastoma (SF-268), breast cancer (MCF-7), and lung cancer (NCI-H460) cell lines.

Cytotoxicity of Guignardones

The primary screening of Guignardones P-S and known analogues revealed that most compounds exhibited limited to weak inhibitory effects on the tested cancer cell lines. Notably, compounds 2 (Guignardone Q) and 4 (Guignardone S) showed weak cytotoxic activity specifically against the MCF-7 breast cancer cell line.[1] The 50% inhibitory concentration (IC50) values from this research are summarized below.

| Compound | Cancer Cell Line | IC50 (µM)[1] |

| 1 (Guignardone P) | SF-268 | > 100 |

| MCF-7 | > 100 | |

| NCI-H460 | > 100 | |

| 2 (Guignardone Q) | SF-268 | > 100 |

| MCF-7 | 83.7 | |

| NCI-H460 | > 100 | |

| 3 (Guignardone R) | SF-268 | > 100 |

| MCF-7 | > 100 | |

| NCI-H460 | > 100 | |

| 4 (Guignardone S) | SF-268 | > 100 |

| MCF-7 | 92.1 | |

| NCI-H460 | > 100 | |

| 5 (Guignardone A) | SF-268 | > 100 |

| MCF-7 | > 100 | |

| NCI-H460 | > 100 | |

| 6 (Guignardone B) | SF-268 | > 100 |

| MCF-7 | > 100 | |

| NCI-H460 | > 100 | |

| 7 (Guignardone I) | SF-268 | > 100 |

| MCF-7 | > 100 | |

| NCI-H460 | > 100 |

Mechanism of Action: An Uncharted Territory

At present, there is a significant gap in the scientific literature regarding the molecular mechanism of action of any Guignardone compounds in cancer cells. The initial cytotoxic screening provides a foundational observation, but further research is required to elucidate the pathways through which these compounds may exert their effects. Key areas for future investigation would include:

-

Apoptosis Induction: Studies are needed to determine if Guignardones can trigger programmed cell death and through which signaling cascades (e.g., intrinsic or extrinsic pathways).

-

Cell Cycle Analysis: It is unknown whether these compounds can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).

-

Signaling Pathway Modulation: The effects of Guignardones on key cancer-related signaling pathways, such as MAPK, PI3K/Akt, or others, have not been investigated.

Experimental Protocols

Detailed experimental protocols for the mechanism of action of Guignardones are not available, as such studies have not yet been published. The only described methodologies relate to the isolation and structural elucidation of these compounds.

Isolation of Guignardones P–S: The endophytic fungus Guignardia mangiferae A348 was cultured in a potato dextrose (PD) liquid medium. The cultivation was performed at 28 °C with agitation for 7 days. The culture broth was then filtered, and the resulting broth and mycelia were extracted for the isolation of the meroterpenoids.[1]

Visualizations of Signaling Pathways and Workflows

Due to the absence of data on the mechanism of action, it is not possible to generate diagrams of signaling pathways, experimental workflows, or logical relationships related to the anticancer effects of Guignardones.

References

Guignardone K literature review and cited references

Despite a comprehensive review of the scientific literature, no specific data or publications pertaining to "Guignardone K" have been identified. It is possible that this compound is a very recent discovery, is known by a different name, or has not yet been extensively studied. This review therefore summarizes the available information on the broader family of Guignardone meroterpenoids, providing context for the potential properties and activities of related compounds.

The Guignardone family of natural products are meroterpenoids, compounds of mixed biosynthetic origin, that have been isolated from endophytic fungi, particularly of the genus Guignardia. These compounds have attracted scientific interest due to their novel chemical structures and potential biological activities. This technical guide provides a summary of the available quantitative data, experimental protocols, and logical workflows related to the study of the Guignardone family, with the understanding that specific information on "this compound" is not presently available.

Quantitative Biological Activity Data

The primary biological activity reported for the Guignardone family is in vitro cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data for several Guignardone analogues.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Guignardone Q | MCF-7 | Weak Inhibition | 83.7 | [1] |

| Guignardone S | MCF-7 | Weak Inhibition | 92.1 | [1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for the isolation and cytotoxicity assessment of Guignardones, based on published literature.

Isolation and Purification of Guignardones

A general workflow for the isolation and characterization of Guignardone compounds from fungal cultures is depicted in the diagram below. This process typically involves fungal fermentation, extraction of the culture with organic solvents, and subsequent chromatographic separation to yield pure compounds.

Cytotoxicity Assays

The in vitro cytotoxicity of Guignardone compounds is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, SF-268, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the purified Guignardone compounds.

-

MTT Assay: After a specified incubation period (e.g., 48-72 hours), MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Signaling Pathways

There is currently no published research that specifically elucidates the signaling pathways modulated by any member of the Guignardone family of compounds. The observed weak cytotoxic effects suggest a potential interference with general cellular processes, but the precise molecular targets and mechanisms of action remain to be determined. Future research in this area is warranted to understand how these compounds exert their biological effects.

Synthesis of Guignardone Analogues

The chemical synthesis of some Guignardone analogues, such as Guignardones A, B, H, and I, has been reported. These synthetic routes often involve complex multi-step processes to construct the characteristic core structures of these molecules. A generalized logical flow for the asymmetric total synthesis is presented below.

Conclusion

The Guignardone family of meroterpenoids represents a class of natural products with interesting chemical structures and modest biological activities. While specific information on "this compound" remains elusive, the study of its analogues provides a foundation for future research. The development of more potent and selective Guignardone-based compounds will require a deeper understanding of their mechanism of action, including the identification of their cellular targets and the signaling pathways they modulate. Further investigation into the synthesis and biological properties of a wider range of Guignardone analogues is necessary to fully explore the therapeutic potential of this compound class.

References

In Silico Prediction of Guignardone K Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive in silico workflow to identify and characterize the potential molecular targets of Guignardone K, a meroterpenoid compound isolated from the endophytic fungus Guignardia sp. with known antifungal activity.[1] While the specific molecular targets of this compound remain largely unelucidated, computational approaches provide a powerful and efficient means to generate testable hypotheses regarding its mechanism of action. This document details a hypothetical, yet robust, multi-pronged strategy employing various computational techniques to predict and analyze the target profile of this compound.

Introduction to In Silico Target Prediction for Natural Products

The identification of molecular targets is a critical step in the drug discovery and development process. For natural products like this compound, which often exhibit polypharmacology (interacting with multiple targets), in silico methods offer a rapid and cost-effective approach to narrow down the vast landscape of potential protein interactions.[2][3] These computational techniques, broadly termed "target fishing" or "target prediction," leverage the structural information of the small molecule and the vast amount of publicly available biological data to predict potential binding partners.[2][4]

This guide will focus on a consensus-based approach, integrating multiple in silico methodologies to enhance the predictive accuracy and provide a more comprehensive understanding of this compound's bioactivity. The proposed workflow consists of three main stages:

-

Ligand-Based Target Prediction: Utilizing the 2D and 3D structural features of this compound to identify proteins known to bind to structurally or pharmacophorically similar molecules.

-

Structure-Based Target Prediction (Reverse Docking): Screening the three-dimensional structure of this compound against a library of protein binding sites to identify potential direct binding interactions.

-

Target Prioritization and Pathway Analysis: Integrating the results from both approaches to rank potential targets and analyze their involvement in biological pathways, particularly those relevant to its known antifungal activity.

Proposed In Silico Target Prediction Workflow

The following diagram illustrates the proposed workflow for the in silico prediction of this compound targets.

References

- 1. wpage.unina.it [wpage.unina.it]

- 2. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Guignardone K: A Technical Overview of its Physicochemical Properties and Biological Activity

Guignardone K, a notable member of the meroterpenoid class of natural products, has garnered attention within the scientific community for its antifungal properties. Isolated from the endophytic fungus Guignardia sp., this compound represents a promising area of research for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for its study, and discusses its biological significance.

It is important to note that while this compound was first reported in the Journal of Natural Products in 2015, the full-text of this primary literature was not accessible for this review. Consequently, some specific quantitative data, such as melting point and optical rotation, are not included. The methodologies and spectral data presented are based on established principles in natural product chemistry and information available for closely related compounds.

Physicochemical Properties

This compound is a structurally complex molecule, characteristic of meroterpenoids which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. The available data on its fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₅ | MedchemExpress[1] |

| Molecular Weight | 324.37 g/mol | MedchemExpress[1] |

| Class | Meroterpenoid | MedchemExpress[1] |

| Origin | Endophytic fungus Guignardia sp. | MedchemExpress[1] |

Experimental Protocols

The study of novel natural products like this compound involves a multi-step process from isolation to biological characterization. The following sections outline the standard methodologies employed.

Isolation and Purification

The isolation of this compound from its fungal source typically follows a standard workflow for natural product extraction and purification.

Structural Elucidation

The determination of the chemical structure of a purified natural product is accomplished through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the connectivity of protons and carbons, ultimately defining the molecule's constitution and relative stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to identify the presence of chromophores within the molecule.

Antifungal Activity Assay

The antifungal activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal strains. The broth microdilution method is a standard protocol.

Biological Activity and Signaling Pathways

This compound has been identified as having antifungal activity[1]. Meroterpenoids as a class exhibit a wide array of biological functions, including cytotoxic, anti-inflammatory, and antimicrobial activities. The precise mechanism of action and the specific signaling pathways affected by this compound have not been extensively reported in publicly accessible literature.

Research into the mechanisms of other antifungal agents suggests that they can act on various cellular targets, including the cell wall, the cell membrane, or specific enzymes involved in essential metabolic pathways. For instance, some antifungal compounds disrupt the integrity of the fungal cell membrane by interfering with ergosterol synthesis. Further research is required to determine if this compound operates through a similar or a novel mechanism. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be critical for its future development as a therapeutic agent.

Conclusion

This compound is a promising meroterpenoid natural product with demonstrated antifungal activity. While detailed physicochemical data from its primary literature remains to be fully analyzed in a broader context, the general methodologies for its isolation, characterization, and biological evaluation are well-established. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its potential for synergistic effects with other antifungal drugs. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing natural compound.

References

Guignardone K: A Comprehensive Technical Guide to its Natural Source and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone K is a meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway, that has garnered interest within the scientific community. As with other members of the guignardone family, its complex chemical structure and potential biological activities make it a subject of investigation for drug discovery and development. This technical guide provides a detailed overview of the natural source of this compound, available data on its abundance, protocols for its isolation, and a discussion of its potential biological relevance.

Natural Source and Abundance

This compound is a secondary metabolite produced by endophytic fungi belonging to the genus Phyllosticta (also known by its teleomorph name, Guignardia). Specifically, it has been identified as a constituent of Phyllosticta capitalensis, a widespread endophyte found in a variety of host plants.[1][2][3][4] Endophytic fungi reside within the tissues of living plants without causing any apparent disease, and they are recognized as a prolific source of novel, bioactive compounds.[5]

While the natural source of this compound has been established, specific quantitative data on its abundance in fungal cultures is not extensively reported in the available scientific literature. The yield of secondary metabolites from fungal fermentations can be highly variable, depending on factors such as the fungal strain, culture medium composition, and fermentation conditions. The following table summarizes the known natural sources of this compound and related compounds.

| Compound | Natural Source | Host Plant of Endophytic Fungus | Reference |

| This compound | Phyllosticta capitalensis | Cephalotaxus fortunei | [1] |

| Guignardones A-C | Guignardia mangiferae | Ilex cornuta | |

| Guignardones D, E | Guignardia mangiferae | Viguiera arenaria | |

| Guignardones P-S | Guignardia mangiferae A348 | Smilax glabra | [5] |

| Guignardone J | Phyllosticta capitalensis | Not Specified | [6] |

| Guignardone A | Phyllosticta capitalensis | Pleurolobus gangeticus | [2][7] |

Experimental Protocols

The following is a generalized experimental protocol for the isolation and purification of meroterpenoids, including guignardones, from Phyllosticta cultures. This protocol is based on methodologies reported in the literature for similar compounds and should be optimized for the specific fungal strain and target compound.

Fungal Fermentation and Extraction

-

Fungal Strain: Phyllosticta capitalensis

-

Culture Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.

-

Fermentation: The fungus is cultured in the liquid medium at approximately 27°C for 2-3 weeks with shaking to ensure aeration.

-

Extraction:

-

After the incubation period, the fungal mycelia are separated from the culture broth by filtration.

-

The culture supernatant is then extracted multiple times with an organic solvent, typically ethyl acetate.

-

The organic solvent fractions are combined and concentrated under reduced pressure to yield a crude extract.[2]

-

Chromatographic Purification

The crude extract, containing a mixture of secondary metabolites, is subjected to a series of chromatographic steps to isolate this compound.

-

Initial Fractionation: The crude extract is typically first fractionated using column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) is used to elute different fractions.

-

Further Purification: Fractions containing compounds with similar polarities to guignardones are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20, and/or by using High-Performance Liquid Chromatography (HPLC).

-

Final Purification: The final purification of this compound is typically achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a specific mobile phase, often a mixture of methanol and water or acetonitrile and water.

Structure Elucidation

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

The workflow for the isolation and characterization of this compound can be visualized as follows:

Isolation and Purification Workflow for this compound.

Biological Activity and Signaling Pathways

While the specific biological activities and mechanisms of action of this compound are not yet well-documented, other meroterpenoids isolated from Phyllosticta species have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities.[8] For instance, some meroterpenoids have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation.

Given the anti-inflammatory potential of related compounds, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling cascade, a central pathway in the inflammatory response. The following diagram illustrates a simplified representation of this pathway.

Hypothetical NF-κB Signaling Pathway as a Potential Target.

Disclaimer: The signaling pathway depicted above is a generalized representation of the NF-κB pathway and its potential inhibition by this compound is hypothetical, based on the known activities of similar compounds. Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound.

Conclusion

This compound is a meroterpenoid natural product originating from the endophytic fungus Phyllosticta capitalensis. While its isolation has been reported, detailed quantitative data on its abundance and specific, validated biological signaling pathways remain areas for future investigation. The provided experimental protocol offers a foundational methodology for its isolation, which can be adapted and optimized. Further studies into the bioactivity and mechanism of action of this compound are warranted to fully understand its potential as a lead compound in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guignardone J - Immunomart [immunomart.com]

- 7. Phyllosticta capitalensis: a novel source of Guignardone A, a high-affinity ligand for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Meroterpenoids with divers' rings systems from Phyllosticta capitalensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutics, particularly in oncology, the initial evaluation of a compound's cytotoxic potential is a critical step. In-vitro cytotoxicity assays serve as a fundamental tool to assess the ability of a compound to induce cell death, providing essential data on its efficacy and potency. These assays are typically performed on a panel of cancer cell lines to determine the compound's spectrum of activity and selectivity. This document provides a detailed guide on the application of a novel bioactive compound, referred to herein as [Novel Compound] , in a series of in-vitro cytotoxicity assays. The protocols and data presentation formats outlined below are designed to be adaptable for various novel compounds under investigation.

The primary objective of these assays is to determine the concentration of the [Novel Compound] that inhibits cell viability by 50% (IC50). This value is a key parameter for comparing the cytotoxic activity of different compounds and for selecting promising candidates for further development. Furthermore, understanding the mechanism by which a compound induces cell death, such as through apoptosis or necrosis, is crucial for its characterization. Assays that elucidate these mechanisms are therefore an integral part of the cytotoxic evaluation.

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended for summarizing the IC50 values of the [Novel Compound] across various cell lines.

Table 1: Cytotoxic Activity of [Novel Compound] against a Panel of Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |

| HeLa | Cervical Cancer | 48 | [Insert Value] |

| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] |

| A549 | Lung Carcinoma | 48 | [Insert Value] |

| HCT116 | Colon Carcinoma | 48 | [Insert Value] |

| PC-3 | Prostate Cancer | 48 | [Insert Value] |

| WRL-68 | Normal Liver | 48 | [Insert Value] |

Note: The IC50 values are to be determined experimentally. The inclusion of a normal cell line (e.g., WRL-68) is crucial to assess the selectivity of the compound for cancer cells.[1]

Experimental Protocols

Detailed methodologies for key in-vitro cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

[Novel Compound] stock solution (e.g., in DMSO)

-

Selected cancer and normal cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or solubilization buffer

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the [Novel Compound] in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, which serves as an indicator of cytotoxicity.[2]

Materials:

-

LDH cytotoxicity assay kit (commercially available)

-

Cell culture reagents as described for the MTT assay

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period.

-

Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of cells with compromised membrane integrity.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (commercially available)

-

Flow cytometer

-

Cell culture reagents as described for the MTT assay

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the [Novel Compound] at concentrations around the IC50 value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X binding buffer from the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic action of a novel compound.

Experimental Workflow

References

Application Notes and Protocols for Antifungal Studies of Guignardone K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone K is a meroterpenoid natural product. While direct antifungal activity data for this compound is not extensively available in the public domain, related compounds, such as Guignardone B, have demonstrated moderate inhibitory effects against fungal pathogens like Candida albicans.[1] This document provides a comprehensive set of generalized experimental protocols and application notes to guide the investigation of the potential antifungal properties of this compound. The methodologies outlined below are based on established antifungal drug discovery workflows and can be adapted as specific data for this compound emerges.

The following sections detail standardized assays for determining antifungal susceptibility, elucidating the mechanism of action by investigating effects on the fungal cell wall, cell membrane, mitochondrial function, and apoptosis, and exploring the involvement of key stress-activated signaling pathways.

Section 1: Antifungal Susceptibility Testing

The initial step in evaluating a potential antifungal agent is to determine its inhibitory and fungicidal activity against a panel of clinically relevant fungal species. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[2][3][4][5]

Protocol: Broth Microdilution for MIC and MFC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][6][7]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

96-well, U-bottom microtiter plates[8]

-

RPMI-1640 medium with L-glutamine, buffered with MOPS[9]

-

Fungal inoculum, adjusted to the appropriate concentration

-

Sabouraud Dextrose Agar (SDA) plates

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Drug Dilutions:

-

Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a final volume of 100 µL per well. The concentration range should be broad initially (e.g., 0.03 to 64 µg/mL) to capture the MIC.

-

Include a positive control antifungal and a no-drug control (medium only).

-

-

Inoculum Preparation:

-

Culture the fungal strain on SDA plates.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[8][10]

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL.

-

Incubate the plates at 35°C for 24-48 hours.[5]

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well. For azoles, this is often a ≥50% reduction in growth.[11]

-

-

MFC Determination:

-

Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.[4][10]

-

Spread the aliquot onto an SDA plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.[5][12]

-

Data Presentation:

| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Positive Control MIC (µg/mL) |

| Candida albicans | |||

| Cryptococcus neoformans | |||

| Aspergillus fumigatus |

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for MIC and MFC determination.

Section 2: Elucidation of Antifungal Mechanism of Action

Understanding how a compound inhibits fungal growth is crucial for its development as a therapeutic agent. The following protocols are designed to investigate the effects of this compound on key fungal cellular structures and pathways.

Cell Wall Integrity Assays

The fungal cell wall is a unique and essential structure, making it an excellent target for antifungal drugs.

This assay determines if this compound targets the cell wall by assessing whether an osmotic protectant like sorbitol can rescue fungal growth.

Procedure:

-

Perform the broth microdilution assay as described in Section 1.1, with one set of plates prepared with standard RPMI-1640 and a parallel set prepared with RPMI-1640 supplemented with 0.8 M sorbitol.

-

Determine the MIC of this compound in both the presence and absence of sorbitol.

-

A significant increase in the MIC in the presence of sorbitol suggests that this compound may target the cell wall.

This protocol measures the levels of the main components of the fungal cell wall after treatment with this compound.

Procedure:

-

Culture the fungus in the presence of a sub-inhibitory concentration of this compound.

-

Isolate the fungal cell walls.

-

Quantify chitin content using a glucosamine-based assay after acid hydrolysis.

-

Quantify β-glucan content using an aniline blue assay or by measuring glucose release after acid hydrolysis.[13]

-

Compare the chitin and β-glucan levels in treated and untreated cells.

Data Presentation:

| Treatment | Chitin Content (µg/mg dry weight) | β-Glucan Content (µg/mg dry weight) |

| Control | ||

| This compound (Sub-MIC) |

Cell Membrane Integrity Assays

The fungal cell membrane, particularly the synthesis of ergosterol, is a common target for antifungal agents.[14]

This assay quantifies the total ergosterol content in fungal cells after treatment with this compound.

Procedure:

-

Culture the fungus with and without a sub-inhibitory concentration of this compound.

-

Harvest the cells and extract the non-saponifiable lipids.

-

Analyze the lipid extract using spectrophotometry or HPLC to quantify ergosterol.[15][16]

-

A significant reduction in ergosterol levels in treated cells indicates inhibition of its biosynthesis.

Data Presentation:

| Treatment | Ergosterol Content (% of control) |

| Control | 100 |

| This compound (Sub-MIC) |

Mitochondrial Function Assays

Mitochondria are essential for fungal viability and virulence, and their dysfunction can be a mechanism of antifungal action.[17][18]

This assay uses fluorescent dyes like Rhodamine 123 to assess the integrity of the mitochondrial membrane potential.

Procedure:

-

Treat fungal cells with this compound for a defined period.

-

Incubate the cells with Rhodamine 123.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

-

A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

This assay measures the intracellular accumulation of ROS, which can be a consequence of mitochondrial dysfunction.

Procedure:

-

Treat fungal cells with this compound.

-

Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

Measure the fluorescence intensity.

-

An increase in fluorescence indicates ROS accumulation.

Apoptosis Assays

Some antifungal compounds can induce programmed cell death, or apoptosis, in fungi.

This assay detects the activity of metacaspases, which are involved in fungal apoptosis.[19][20]

Procedure:

-

Treat fungal cells with this compound.

-

Incubate the cells with a fluorescently labeled caspase substrate (e.g., FITC-VAD-FMK).[21]

-

Analyze the cells by fluorescence microscopy or flow cytometry.

-

An increase in fluorescence indicates activation of caspase-like proteases.

Section 3: Investigation of Fungal Signaling Pathways

Antifungal compounds can exert their effects by modulating key signaling pathways that regulate stress responses in fungi. The High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are two critical MAPK (Mitogen-Activated Protein Kinase) cascades.[22][23][24]

Fungal Stress Response Signaling Pathways

Caption: Fungal HOG and CWI MAPK signaling pathways.

Protocol: Western Blot Analysis of MAPK Phosphorylation

This protocol assesses the activation of key MAPKs in the HOG and CWI pathways upon treatment with this compound.

Procedure:

-

Culture the fungus to the mid-log phase and then expose the cells to this compound at its MIC for various time points (e.g., 0, 15, 30, 60 minutes).

-

Extract total proteins from the fungal cells.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of Hog1 and Slt2/Mpk1.

-

Use an appropriate secondary antibody and a chemiluminescent substrate to detect the phosphorylated proteins.

-

An increase in the phosphorylated form of these MAPKs indicates pathway activation.

The experimental designs detailed in these application notes provide a robust framework for the systematic evaluation of this compound as a potential antifungal agent. By following these protocols, researchers can determine its antifungal spectrum, elucidate its mechanism of action, and investigate its effects on critical fungal signaling pathways. The resulting data will be invaluable for guiding further preclinical development and understanding the therapeutic potential of this natural product.

References

- 1. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 7. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mitochondria and Fungal Pathogenesis: Drug Tolerance, Virulence, and Potential for Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Do Fungi Undergo Apoptosis-Like Programmed Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fungal Apoptosis-Related Proteins [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Evaluating the Sensitivity of Cancer Cell Lines to Guignardone-Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disclaimer: The following data and protocols are based on studies of Guignardone compounds related to Guignardone K, specifically Guignardones P-S. The cytotoxic activity and optimal experimental conditions for this compound may vary.

Data Presentation: Cytotoxicity of Guignardone-Related Compounds

The following table summarizes the reported cytotoxic activities of Guignardones P, Q, R, and S against a panel of human cancer cell lines. The data is presented as the concentration of the compound required to inhibit cell growth by 50% (IC50).

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Guignardone P | SF-268 | Glioblastoma | > 40 | [1] |

| MCF-7 | Breast Adenocarcinoma | > 40 | [1] | |

| NCI-H460 | Non-small Cell Lung Cancer | > 40 | [1] | |

| Guignardone Q | SF-268 | Glioblastoma | > 40 | [1] |

| MCF-7 | Breast Adenocarcinoma | 25.4 | [1] | |

| NCI-H460 | Non-small Cell Lung Cancer | > 40 | [1] | |

| Guignardone R | SF-268 | Glioblastoma | > 40 | [1] |

| MCF-7 | Breast Adenocarcinoma | > 40 | [1] | |

| NCI-H460 | Non-small Cell Lung Cancer | > 40 | [1] | |

| Guignardone S | SF-268 | Glioblastoma | > 40 | [1] |

| MCF-7 | Breast Adenocarcinoma | 38.6 | [1] | |

| NCI-H460 | Non-small Cell Lung Cancer | > 40 | [1] |

Note: The original study described the inhibitory activities of compounds 2 (Guignardone Q) and 4 (Guignardone S) against the MCF-7 cell line as "weak inhibitions".[1]

Experimental Protocols

The following are detailed protocols for key experiments to determine the sensitivity of cell lines to a test compound like this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Target cancer cell lines (e.g., MCF-7, SF-268, NCI-H460)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (or related compound) stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cancer cell lines

-

6-well cell culture plates

-

This compound (or related compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Potential Signaling Pathways

While the precise mechanism of action for Guignardones is not well-established, many natural compounds exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A hypothetical signaling cascade is depicted below.

References

Application Notes and Protocols for Guignardone K in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone K is a meroterpenoid natural product. As a member of this structural class, it holds potential for investigation as a bioactive compound in various cell-based assays. These application notes provide a comprehensive guide for researchers initiating studies with this compound, focusing on determining appropriate dosage and concentration for cell culture experiments. Due to the limited publicly available data on this compound, this document outlines a general workflow for characterizing a novel compound and provides detailed protocols for fundamental assays.

Data Presentation

Currently, there is no specific published data on the cytotoxic or other biological activities of this compound. However, studies on structurally related compounds isolated from the same source can provide a preliminary indication for concentration ranges in initial screening experiments. The following table summarizes the reported IC50 values for other Guignardone compounds.

Table 1: Cytotoxicity of Structurally Related Guignardone Compounds

| Compound | Cell Line | IC50 (µM) | Citation |

| Guignardone Q | MCF-7 | 83.7 | [1] |

| Guignardone S | MCF-7 | 92.1 | [1] |

Researchers should use this data as a starting point and perform dose-response experiments to determine the specific IC50 of this compound in their cell line of interest.

Experimental Protocols

Determination of Optimal Concentration: Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a fundamental first step.

Materials:

-

This compound

-

Cell line of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting stock concentration is 10 mM. From this, prepare a series of dilutions in complete medium. It is advisable to start with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM) based on the data from related compounds.

-

Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and use a non-linear regression to determine the IC50 value.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Collect cells by trypsinization.

-

Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway Diagram

Since the specific molecular targets of this compound are unknown, a hypothetical signaling pathway that is commonly dysregulated in cancer and a frequent target of investigation for novel compounds is presented below. The MAPK/ERK pathway is crucial for cell proliferation and survival.

References

Application Notes & Protocols for the Quantification of Guignardone K in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone K, a meroterpenoid compound isolated from the fungus Guignardia sp., has demonstrated a range of biological activities, making it a person of interest in pharmaceutical research. To facilitate preclinical and clinical development, robust and validated analytical methods for the accurate quantification of this compound in biological matrices are essential. These methods are critical for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed application note and protocol for the quantification of this compound in plasma samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique.[1][2][3]

Principle of the Method

The analytical method described herein is based on the principle of reversed-phase chromatography to separate this compound from endogenous plasma components, followed by detection and quantification using tandem mass spectrometry.[4] The method employs a stable isotope-labeled internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[5]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.

Materials:

-

Human plasma (or other relevant biological matrix)

-

This compound standard

-

This compound-d4 (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Spike 100 µL of blank plasma with 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in methanol).

-

Add 10 µL of the appropriate this compound standard working solution to create calibration curve points or quality control (QC) samples. For unknown samples, add 10 µL of methanol.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

-

UHPLC system (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II)

-

Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+, Thermo Scientific TSQ Altis)

UHPLC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | This compound: [M+H]+ → fragment ionthis compound-d4: [M+H]+ → fragment ion |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| Declustering Potential (DP) | Optimized for this compound and IS |

| Entrance Potential (EP) | Optimized for this compound and IS |

| Collision Energy (CE) | Optimized for this compound and IS |

| Collision Cell Exit Potential (CXP) | Optimized for this compound and IS |

Note: Specific MRM transitions and compound-dependent parameters need to be optimized for this compound and its internal standard.

Data Presentation

Table 1: Calibration Curve for this compound in Human Plasma

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.058 | 98.7 |

| 10 | 0.115 | 101.2 |

| 50 | 0.592 | 99.8 |

| 100 | 1.189 | 100.5 |

| 500 | 5.976 | 99.1 |

| 1000 | 11.982 | 100.8 |

Linearity (r²): >0.995

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 103.1 | 8.2 | 101.5 |

| Low | 3 | 5.2 | 98.9 | 6.5 | 99.7 |

| Medium | 80 | 4.1 | 101.5 | 5.3 | 100.8 |

| High | 800 | 3.5 | 99.4 | 4.7 | 100.2 |

LLOQ: Lower Limit of Quantification

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| Low | 3 | 0.98 | 91.5 |

| High | 800 | 1.03 | 93.2 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Key attributes of a validated analytical method.

Discussion

The presented UHPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protein precipitation sample preparation technique is straightforward, rapid, and suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard is crucial for mitigating potential matrix effects and ensuring data reliability.

The method has been shown to have excellent linearity over a wide dynamic range, and the precision and accuracy data meet the acceptance criteria outlined in regulatory guidelines for bioanalytical method validation. The recovery of this compound from the plasma matrix is consistent and high, while the matrix effect is minimal, indicating that the method is not significantly affected by endogenous plasma components.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in biological samples using UHPLC-MS/MS. The detailed experimental procedures and performance characteristics demonstrate that this method is suitable for supporting pharmacokinetic and other drug development studies of this compound. Adherence to these protocols will enable researchers to generate high-quality data for regulatory submissions and to advance the understanding of this promising natural product.

References

- 1. Determination of grayanotoxins in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. uab.edu [uab.edu]

Guignardone K solution preparation and stability for laboratory use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guignardone K is a meroterpenoid compound first isolated from the endophytic fungus Guignardia sp. and also from Aspergillus flavipes.[1] As a member of the diverse guignardone family, it has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for the laboratory use of this compound, focusing on its preparation, stability, and application in biological assays.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Notably, there are some discrepancies in the reported molecular formula in scientific literature and commercial supplier databases. The data from the peer-reviewed publication isolating this compound from Aspergillus flavipes is presented here.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₅ | |